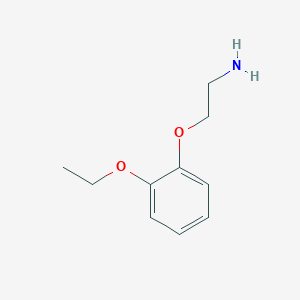

2-(2-Ethoxyphenoxy)ethanamine

説明

Physicochemical Properties

Functional Implications

- Stability : The hydrochloride salt exhibits superior hygroscopic stability, making it preferred for long-term storage.

- Reactivity : The free base’s amine group is more nucleophilic, facilitating reactions in organic synthesis (e.g., Schiff base formation).

- Pharmaceutical Utility : The hydrochloride form is utilized in drug impurity profiling (e.g., Tamsulosin), while the free base serves as a precursor for β-blocker synthesis.

The salt formation modifies electronic properties, as evidenced by shifted NMR signals: the hydrochloride’s NH₂ protons resonate downfield (δ 8.2–8.5 ppm) compared to the free base (δ 1.5–2.0 ppm).

特性

IUPAC Name |

2-(2-ethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKCBENPEIHOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415439 | |

| Record name | 2-(2-ethoxyphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6781-17-5 | |

| Record name | 2-(2-Ethoxyphenoxy)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(o-Ethoxyphenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-ethoxyphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminoethoxy)phenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-(O-ETHOXYPHENOXY)ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DRS6GYW0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)ethanamine typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

2-(2-Ethoxyphenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyethanamines, which can have different functional groups attached to the phenoxy ring or the ethanamine chain.

科学的研究の応用

Organic Synthesis

2-(2-Ethoxyphenoxy)ethanamine is primarily used as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to create diverse derivatives with tailored properties .

Biological Studies

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways. The ethoxyphenoxy group enhances its binding affinity to specific molecular targets, making it useful in pharmacological studies .

Pharmaceutical Applications

The compound has been identified as an impurity in Tamsulosin Hydrochloride, a medication used for treating benign prostatic hyperplasia (BPH). Its role as an impurity necessitates its characterization and quantification in pharmaceutical formulations .

Case Study 1: Synthesis of Novel Derivatives

A study explored the synthesis of novel derivatives of this compound through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines, demonstrating potential therapeutic applications.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with cytochrome P450 enzymes revealed its role as a modulator of metabolic pathways. This study provided insights into its potential effects on drug metabolism and toxicity profiles.

作用機序

The mechanism of action of 2-(2-Ethoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenoxy group can facilitate binding to these targets, while the ethanamine chain can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy/Ethylamine Backbone

2-(2-Methoxyphenoxy)ethylamine

- Structure: Methoxy (-OCH₃) at the 2-position of the phenoxy ring.

- Molecular Weight : 169.19 (base), 205.66 (HCl) .

- This compound is used in medicinal chemistry research but lacks detailed pharmacological data .

25X-NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)

- Structure : Dimethoxyphenyl core (e.g., 4-iodo-2,5-dimethoxyphenyl) with an N-(2-methoxybenzyl) substitution on the ethanamine.

- Molecular Weight : ~410–415 g/mol (e.g., 25I-NBOMe: 413.24) .

- Key Differences: The benzyl substitution and halogenated phenyl ring confer high serotonin receptor (5-HT₂A) affinity, leading to potent hallucinogenic effects and severe toxicity. In contrast, 2-(2-Ethoxyphenoxy)ethanamine lacks the benzyl group and halogenation, rendering it pharmacologically inert in this context .

Substituted Phenethylamines (e.g., 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine)

- Structure : Chloro and methoxy substituents on the phenyl ring.

- Molecular Weight : 231.70 (base) .

- Key Differences: These compounds, part of the "2C" series (e.g., 2C-C), exhibit psychoactivity via 5-HT₂A agonism but are less potent than NBOMe derivatives. The absence of a phenoxy linkage in this compound differentiates its binding profile .

Functional Group Modifications

2-[2-(2-Azidoethoxy)ethoxy]ethanamine

- Structure : Azide (-N₃) and ethoxy-ethoxy spacer.

- Molecular Weight : 174.20 .

- Key Differences: The azide group enables click chemistry applications, unlike the ethoxyphenoxy moiety. This compound is used in polymer synthesis rather than biological systems .

Indole-Based Ethanamines (e.g., 2-(1H-Indol-3-yl)ethanamine)

Pharmacological and Toxicological Profiles

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (Base) | LogP* | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2-Ethoxyphenoxy | 183.24 | ~2.1 | Ethoxy, phenoxy, amine |

| 2-(2-Methoxyphenoxy)ethylamine | 2-Methoxyphenoxy | 169.19 | ~1.7 | Methoxy, phenoxy, amine |

| 25I-NBOMe | 4-Iodo-2,5-dimethoxy, N-benzyl | 413.24 | ~3.8 | Halogen, methoxy, benzyl |

| 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine | 4-Chloro-2,5-dimethoxy | 231.70 | ~2.5 | Chloro, methoxy, amine |

*Estimated using fragment-based methods.

生物活性

2-(2-Ethoxyphenoxy)ethanamine, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C17H21NO2

- Molecular Weight : 271.36 g/mol

- IUPAC Name : N-benzyl-2-(2-ethoxyphenoxy)ethanamine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of these targets, influencing several biochemical pathways. The compound may function as an inhibitor or activator, impacting cellular signaling processes.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

- Antidepressant-like Effects : In studies focusing on serotonin receptors, derivatives of the compound have shown selective agonistic properties that may contribute to antidepressant effects. For instance, compounds derived from similar structures have demonstrated biased agonism towards the 5-HT1A receptor, which is crucial for mood regulation .

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.

Case Studies

A notable case study involved the clinical evaluation of a related compound, 25I-NBOMe, which shares structural similarities with this compound. This study highlighted the importance of understanding the metabolic pathways and potential toxicities associated with phenethylamine derivatives. The patient presented symptoms such as tachycardia and agitation after exposure to 25I-NBOMe, emphasizing the need for careful monitoring when utilizing similar compounds in therapeutic settings .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Ethoxyphenoxy)ethanamine, and how do reaction conditions influence yield?

- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-ethoxyphenol with ethylene oxide under basic conditions forms the ether intermediate, followed by amination (e.g., Gabriel synthesis or reductive amination) to introduce the ethanamine moiety . Catalysts like palladium or nickel can enhance efficiency, while temperature control (40–80°C) minimizes side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify the ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH) and amine protons (δ 1.8–2.5 ppm) .

- FTIR : Stretching vibrations for C-O (1250 cm), aromatic C-C (1600 cm), and NH (3300–3500 cm) confirm functional groups .

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (e.g., m/z 195 for [M+H]) and fragmentation patterns .

Q. How does the ethoxy group influence the compound’s stability and solubility?

- The ethoxy group enhances lipophilicity (logP ~1.8), improving membrane permeability but reducing aqueous solubility. Stability studies under varying pH (2–9) and temperatures (25–60°C) show degradation via hydrolysis of the ether bond in acidic conditions . Storage in inert atmospheres (N) at −20°C is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms) or impurity profiles. Cross-validate results using orthogonal methods:

- Functional assays : Compare cAMP accumulation vs. calcium flux in GPCR studies .

- Structural analogs : Test derivatives with halogen or methyl substitutions to isolate electronic vs. steric effects .

- Purity analysis : Use HPLC-MS to confirm >98% purity, as trace impurities (e.g., unreacted phenol) may antagonize targets .

Q. How can crystallographic data clarify structural ambiguities in this compound complexes?

- Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles and conformations. For example, the dihedral angle between the ethoxyphenoxy ring and ethanamine chain (typically 45–60°) impacts receptor binding . Hydrogen bonding patterns (N-H⋯O) in co-crystals with enzymes reveal interaction sites .

Q. What computational methods predict the pharmacokinetic profile of this compound?

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (~60%) and CYP450 metabolism (CYP2D6, CYP3A4 substrates) .

- Docking Studies : AutoDock Vina identifies binding poses in serotonin receptors (5-HT), correlating with in vitro EC values .

Methodological Considerations

Q. How to optimize experimental protocols for air-sensitive intermediates in this compound synthesis?

- Use Schlenk lines or gloveboxes (<1 ppm O) for steps involving NaBH or Grignard reagents. Quench reactions with degassed solvents, and characterize intermediates immediately via in situ FTIR .

Q. What are best practices for analyzing enantiomeric purity in chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers (R difference >1.5 min) .

- Polarimetry : Compare specific rotation ([α]) with literature values (e.g., +15° for R-enantiomer in methanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。